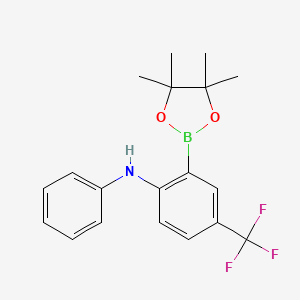
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a dioxaborolane moiety. The unique structural features of this compound make it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline typically involves the following steps:
Formation of the Boronate Ester: The dioxaborolane moiety is introduced through a reaction between a boronic acid derivative and a diol. This step often requires the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction. Common reagents for this step include trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Aniline: The final step involves coupling the boronate ester with an aniline derivative. This step is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological pathways. It may be investigated as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials.
作用機序
The mechanism of action of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The dioxaborolane moiety can participate in reversible covalent interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
類似化合物との比較
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline can be compared with other similar compounds, such as:
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline: This compound lacks the trifluoromethyl group, which can affect its chemical reactivity and biological activity.
N-Phenyl-4-(trifluoromethyl) aniline: This compound lacks the dioxaborolane moiety, which can influence its ability to participate in specific chemical reactions.
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-methyl aniline: This compound has a methyl group instead of a trifluoromethyl group, which can alter its physicochemical properties and biological activity.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
883727-43-3 |
|---|---|
分子式 |
C19H21BF3NO2 |
分子量 |
363.2 g/mol |
IUPAC名 |
N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H21BF3NO2/c1-17(2)18(3,4)26-20(25-17)15-12-13(19(21,22)23)10-11-16(15)24-14-8-6-5-7-9-14/h5-12,24H,1-4H3 |
InChIキー |
YQVBPUQBMBWTOG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


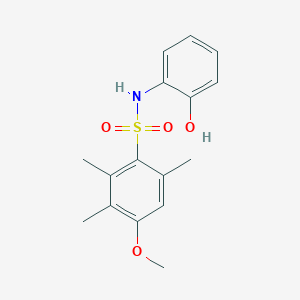
![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
![6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12614220.png)
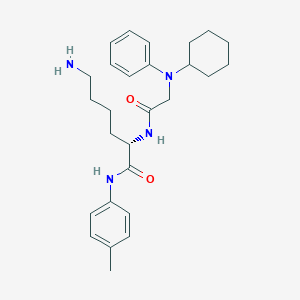
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine](/img/structure/B12614248.png)

![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)
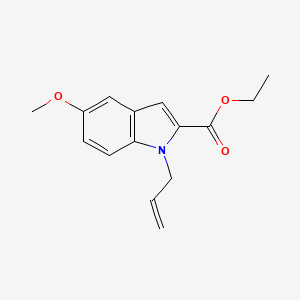
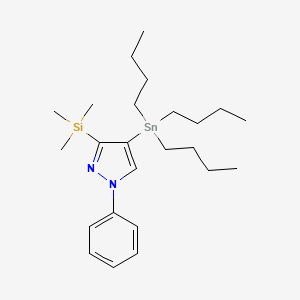
![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)
![Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate](/img/structure/B12614288.png)
![N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12614293.png)
